

DSPC cholesterol stability compared to other phospholipids

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Compound Focus: 1,2-Distearoyllecithin

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Comparison of DSPC Lipid Systems vs. Alternatives

Lipid System Composition	Comparative Context & Key Metrics	Experimental Model & Key Findings
<p> DSPC/Cholesterol [1] vs. DOPC, DOPE, β-sitosterol • mRNA encapsulation, protein expression, immunogenicity (IgG levels) Model: HEK293 cells, murine Finding: Highest <i>in vivo</i> luciferase expression; immunogenicity profile different from protein expression levels [1]. DSPC/Cholesterol [2] vs. DPPC/Cholesterol • Nanomechanical stability (Breakthrough force) Model: AFM force spectroscopy Finding: Cholesterol (10-40 mol%) decreases mechanical stability of gel-phase DSPC & DPPC bilayers [2]. DSPC-based sHDL [3] vs. DMPC, DPPC, POPC-based sHDL • Pharmacokinetics (AUC, Half-life), Cholesterol Efflux, LCAT Activation Model: Rats Finding: DSPC & DPPC sHDL showed longer circulation times; DMPC & POPC showed better LCAT activation <i>in vitro</i> [3]. DSPC/DSPGOG [4] vs. PEGylated/Lyso-PC TSL • Serum stability (Content retention), Content release rate Model: Thermosensitive liposomes (TSL) <i>in vitro</i> Finding: DSPGOG-containing TSL showed improved stability in serum at 37°C with a fast release rate [4]. DSPC [5] vs. DPSM (sphingomyelin) • Structural formation, Molecular stability (energy) Model: Coarse-grained molecular dynamics simulation Finding: DSPC formed a perfectly spherical structure; DPSM liposome was more stable in energy analysis [5]. </p>		

Key Experimental Protocols

The data in the table is derived from several sophisticated methodologies. Here are the detailed protocols for two critical assays:

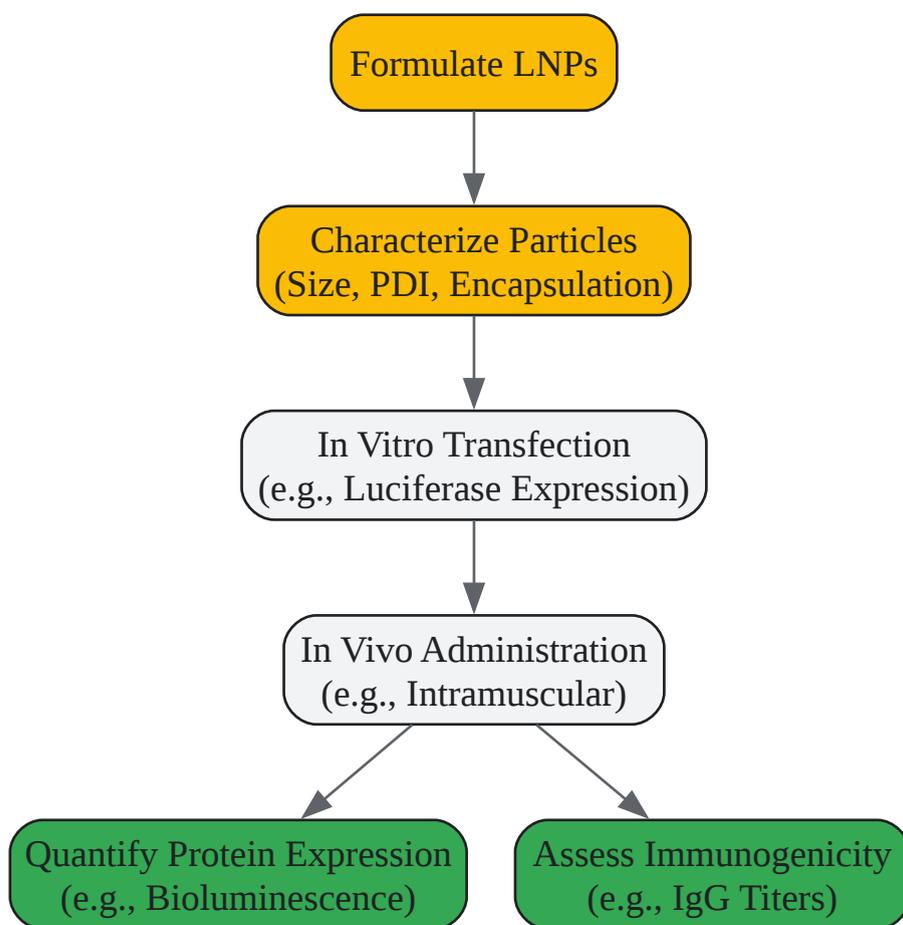
Assessing Nanomechanical Stability via AFM Force Spectroscopy

This method directly measures the mechanical strength of lipid bilayers, which is crucial for applications like liposomal drug carriers [2].

- **Lipid Bilayer Preparation:** Supported lipid bilayers are prepared on a solid substrate (e.g., mica) using vesicle fusion or Langmuir-Blodgett/Langmuir-Schaefer techniques.
- **AFM Measurement:** An AFM tip with a defined radius (2-42 nm), material (Si, Si₃N₄, Au), and spring constant is approached toward the bilayer at a constant loading rate (40-1000 nm/s) in a controlled liquid environment (e.g., water or PBS).
- **Data Acquisition & Analysis:** The force on the tip is measured as a function of displacement. A sudden drop in force (the "breakthrough event") indicates the tip has punctured the bilayer. The force at this point is recorded as the breakthrough force. Hundreds of measurements are taken across the bilayer surface to ensure statistical significance.

Evaluating In Vivo Delivery Efficiency

This workflow is fundamental for screening LNP formulations for mRNA delivery, as referenced in the 2025 study [1].



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Key Takeaways for Formulation Design

- **For Structural Rigidity:** DSPC's cylindrical geometry promotes the formation of stable, spherical structures [5], making it a strong choice when physical integrity is a priority.
- **For Mechanical Strength:** Be cautious with cholesterol content. While it modulates membrane fluidity, it can significantly **reduce the nanomechanical stability** of gel-phase DSPC bilayers [2].
- **For Controlled Release & Stability:** DSPC-based systems (e.g., with specific stabilizers like DPPGOG) can offer an excellent balance, providing high serum stability while maintaining a rapid release profile under specific triggers [4].
- **For Biological Response:** The choice of helper lipid (e.g., DOPE) and sterol (e.g., Cholesterol vs. β -sitosterol) in DSPC-containing LNPs is critical, as it can dramatically alter protein expression and immune outcomes independently [1].

In summary, DSPC is a robust foundation for creating stable lipid nanoparticles. The optimal formulation, however, requires careful balancing of cholesterol content and the selection of helper lipids tailored to your specific therapeutic goal, whether it be high expression, a specific immune response, or long circulation.

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